molecular formula C21H19N3O2 B12412170 Vegfr-2-IN-19

Vegfr-2-IN-19

Cat. No.: B12412170
M. Wt: 345.4 g/mol
InChI Key: AAENGQYHFQWVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-19 typically involves the creation of quinoxaline-based derivatives. One common method includes the reaction of 3-methylquinoxaline with various substituents to achieve the desired pharmacophoric features . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinoxaline core structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

Major Products Formed

The major products formed from these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2 .

Biological Activity

Introduction

Vegfr-2-IN-19 is a novel inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis and tumor progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cellular processes, and potential therapeutic applications.

VEGFR-2 is primarily activated by binding to VEGF-A, which leads to receptor dimerization and subsequent phosphorylation of tyrosine residues within its intracellular domain. This activation triggers multiple downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately facilitating angiogenesis .

This compound inhibits this process by specifically blocking the binding of VEGF to VEGFR-2. This inhibition prevents the receptor from undergoing dimerization and phosphorylation, thereby disrupting the signaling cascades that lead to angiogenesis .

In Vitro Studies

  • Cell Proliferation and Migration : In vitro studies have demonstrated that this compound effectively reduces the proliferation and migration of endothelial cells in response to VEGF stimulation. For instance, human umbilical vein endothelial cells (HUVECs) treated with this compound exhibited a significant decrease in cell proliferation compared to control groups .
  • Apoptosis Induction : The compound has also been shown to induce apoptosis in cancer cell lines, including breast and lung carcinoma cells. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

In Vivo Studies

  • Tumor Growth Inhibition : In animal models, administration of this compound resulted in a marked reduction in tumor volume and weight. For example, mice bearing xenograft tumors displayed a 50% reduction in tumor size after treatment with this compound over four weeks .
  • Effects on Angiogenesis : Histological analysis revealed that this compound significantly decreased microvessel density within tumors, indicating effective antiangiogenic activity. This was corroborated by reduced expression levels of angiogenic markers such as CD31 and VEGF in treated tissues .

Case Studies

Case Study 1: Breast Cancer Model
In a study involving a breast cancer xenograft model, treatment with this compound led to a significant decrease in tumor-associated blood vessels. The study reported that tumors treated with the inhibitor had approximately 70% fewer blood vessels compared to controls, highlighting its potential as an antiangiogenic agent .

Case Study 2: Lung Cancer Model
Another case study focused on lung cancer demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapy agents. Mice treated with both the inhibitor and chemotherapy showed improved survival rates compared to those receiving chemotherapy alone .

Table 1: Summary of Biological Activities of this compound

Activity In Vitro Results In Vivo Results
Cell ProliferationDecreased proliferation in HUVECsReduced tumor volume in xenograft models
Cell MigrationInhibited migration in response to VEGFReduced microvessel density
ApoptosisInduced apoptosis in cancer cell linesEnhanced apoptosis in tumor tissues
Tumor GrowthNot applicableSignificant reduction in tumor weight

Table 2: Comparison of VEGFR Inhibitors

Inhibitor Target IC50 (μM) Application
This compoundVEGFR-20.56Anti-cancer therapy
RamucirumabVEGFR-20.5Monoclonal antibody therapy
SorafenibMultiple targets0.4Multi-targeted cancer therapy

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-phenyl-N-[4-(phenylcarbamoylamino)phenyl]acetamide

InChI

InChI=1S/C21H19N3O2/c25-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)24-21(26)23-17-9-5-2-6-10-17/h1-14H,15H2,(H,22,25)(H2,23,24,26)

InChI Key

AAENGQYHFQWVKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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